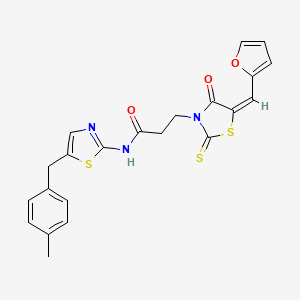
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H19N3O3S3 and its molecular weight is 469.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide represents a unique molecular structure that combines a thiazolidine core with various functional groups, potentially leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N3O3S2, with a molecular weight of 359.42 g/mol. The structural features include:
- Thiazolidine ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
- Furan moiety : Enhances potential interactions with biological targets.
- Thiazole substituent : May influence pharmacological properties.
Anticancer Properties
Several studies have indicated that derivatives of thiazolidine compounds exhibit significant anticancer activity. For instance, compounds similar to our target compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Furfurylidene derivative | Chloroquine-sensitive P. falciparum (3D7) | 35.0 | Inhibits parasite growth |
| 5-Furfurylidene derivative | Chloroquine-resistant P. falciparum (K1) | 151.4 | Inhibits parasite growth |
| Thiazolidinone derivatives | A549 (lung cancer) | 7.0 - 20.3 | Induces apoptosis |
Research has demonstrated that certain thiazolidine derivatives can inhibit tumor angiogenesis and cell proliferation, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives are well-documented. For example, compounds derived from furan-thiazolidines have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus ATCC 31890 | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis ATCC 6633 | Not effective |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives on human leukemia cells, revealing significant induction of apoptosis and cell cycle arrest at specific concentrations .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of thiazolidine compounds against various pathogens, demonstrating promising results in inhibiting bacterial growth .
Eigenschaften
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-14-4-6-15(7-5-14)11-17-13-23-21(30-17)24-19(26)8-9-25-20(27)18(31-22(25)29)12-16-3-2-10-28-16/h2-7,10,12-13H,8-9,11H2,1H3,(H,23,24,26)/b18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSULNXJZYYBTB-LDADJPATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













